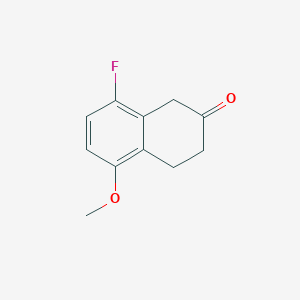
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of fluorine and methoxy groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible synthetic route could include:
Starting Material: A suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid or base.
Cyclization: Formation of the dihydronaphthalenone ring system through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted naphthalenones.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group.
5-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom.
8-Fluoro-5-methoxy-naphthalene: Lacks the dihydro ring system.
Uniqueness
The presence of both fluorine and methoxy groups in 8-Fluoro-5-methoxy-3,4-dihydronaphthalen-2(1H)-one may impart unique properties, such as:
Chemical Stability: Enhanced stability due to the electron-withdrawing effect of fluorine.
Biological Activity: Potential for unique interactions with biological targets.
Eigenschaften
Molekularformel |
C11H11FO2 |
|---|---|
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
8-fluoro-5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-5-4-10(12)9-6-7(13)2-3-8(9)11/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
BMYCPDDRCVGCTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCC(=O)CC2=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















